molecular formula C15H25N3O2 B1383795 Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate CAS No. 1823794-60-0

Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate

Cat. No.: B1383795
CAS No.: 1823794-60-0
M. Wt: 279.38 g/mol
InChI Key: CMEOCMAGVCDLOL-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate is a useful research compound. Its molecular formula is C15H25N3O2 and its molecular weight is 279.38 g/mol. The purity is usually 95%.
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Biological Activity

Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique pyrrolo[1,2-a][1,4]diazepine core structure, which is associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C15H25N3O2
  • Molecular Weight : 279.38 g/mol
  • Boiling Point : 416.3 ± 25.0 °C (predicted)
  • Density : 1.15 ± 0.1 g/cm³ (predicted)
  • pKa : 10.02 ± 0.10 (predicted) .

Biological Activity Overview

Research indicates that compounds in the diazepine class, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Similar compounds have shown significant antitumor effects by interacting with DNA and inhibiting cancer cell proliferation. The mechanism often involves covalent bonding to DNA, leading to cytotoxicity in tumor cells .
  • Neuropharmacological Effects : Compounds with similar structures are known to interact with GABA receptors, potentially exerting anxiolytic and sedative effects . This interaction can modify neurotransmitter activity in the central nervous system.

Antitumor Activity

A study evaluated the DNA alkylation capabilities of pyrrolo[1,4]benzodiazepines (P(1,4)Bs), revealing that structural modifications significantly affect their biological potency. The study found that compounds capable of binding to DNA exhibited a strong correlation with their cytotoxic activity against various cancer cell lines . The findings suggest that this compound may have similar properties warranting further investigation.

Neuropharmacological Studies

Research on related diazepine derivatives has shown their ability to modulate GABAA receptors. These compounds can enhance GABAergic transmission, leading to anxiolytic effects without the dependency risks associated with traditional benzodiazepines . The potential for Tert-butyl derivatives to interact with these receptors suggests therapeutic applications in anxiety and seizure disorders.

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
Pyrrolo[1,4]benzodiazepinesStructurePotent antitumor agents; DNA alkylation
Tert-butyl [(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]carbamateStructureAntiviral properties against HIV
DiazepamStructureEstablished anxiolytic; GABAA receptor modulator

Properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)18-10-12(6-7-16)9-17-8-4-5-13(17)11-18/h4-5,8,12H,6-7,9-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEOCMAGVCDLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate
Reactant of Route 2
Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate
Reactant of Route 3
Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate
Reactant of Route 4
Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate
Reactant of Route 5
Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate
Reactant of Route 6
Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate

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